3-(2,5-dimethoxyphenyl)-5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole
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Overview
Description
3-(2,5-dimethoxyphenyl)-5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the triazole moiety: The triazole ring can be introduced via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Attachment of the sulfanyl group: This step involves the reaction of a thiol with a suitable electrophile to form the sulfanyl linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the triazole moiety, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound for drug development.
Antimicrobial Activity: It may exhibit antimicrobial properties, useful in the development of new antibiotics or antifungal agents.
Medicine
Drug Development: The compound can be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
Agriculture: It may be used as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: The compound can be a precursor or intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the triazole and sulfanyl groups, which may affect its biological activity and chemical properties.
5-(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole: Lacks the dimethoxyphenyl group, which may influence its reactivity and applications.
Uniqueness
The presence of both the triazole and oxadiazole rings, along with the dimethoxyphenyl and sulfanyl groups, makes 3-(2,5-dimethoxyphenyl)-5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole unique
Properties
Molecular Formula |
C21H21N5O3S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H21N5O3S/c1-4-26-20(14-8-6-5-7-9-14)23-24-21(26)30-13-18-22-19(25-29-18)16-12-15(27-2)10-11-17(16)28-3/h5-12H,4,13H2,1-3H3 |
InChI Key |
OYLYDQVRBHOQMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NC(=NO2)C3=C(C=CC(=C3)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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